β-NADH-d5 (d4-major)
Description
Significance of Pyridine (B92270) Nucleotides (NAD+/NADH) in Cellular Redox Biochemistry
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is a pivotal coenzyme found in all living cells. chemicalbook.com It exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). wikipedia.org These two forms constitute a redox couple that is central to cellular metabolism, playing a critical role in redox reactions by carrying electrons from one reaction to another. wikipedia.orgnih.gov NAD+ acts as an oxidizing agent, accepting electrons and a hydride ion from substrate molecules to become NADH. wikipedia.orgsigmaaldrich.com Subsequently, NADH can act as a reducing agent, donating these electrons, a process essential for the generation of ATP through the electron transport chain. nih.gov The NAD+/NADH ratio is a crucial indicator of the cell's redox state and influences the activity of numerous key enzymes involved in pathways like glycolysis and the citric acid cycle. wikipedia.orgnih.gov Beyond its role in energy metabolism, NAD+ is also a substrate for enzymes involved in post-translational modifications and cellular signaling. wikipedia.org
Rationale for Deuterium (B1214612) Labeling of Pyridine Nucleotides: Enhancing Mechanistic Elucidation and Analytical Precision
The substitution of hydrogen with its heavier isotope, deuterium, in pyridine nucleotides like NADH offers distinct advantages in biochemical research. chem-station.com One of the primary applications is in the study of enzyme reaction mechanisms. The difference in mass between hydrogen and deuterium can lead to a "kinetic isotope effect" (KIE), where the rate of a reaction involving the transfer of a deuterium atom is slower than that of a hydrogen atom. chem-station.comsciengine.com By measuring the KIE in enzyme-catalyzed reactions using deuterated NADH, researchers can gain insights into the rate-limiting steps and the nature of the transition state during hydride transfer. pnas.orgresearchgate.net
Furthermore, deuterated NADH, such as β-NADH-d5 (d4-major), serves as an excellent internal standard for the quantitative analysis of endogenous NADH levels in biological samples by mass spectrometry. nih.gov Since the deuterated standard is chemically identical to the natural compound but has a different mass, it can be added to a sample at a known concentration. This allows for precise and accurate quantification of the endogenous analyte by correcting for variations in sample preparation and instrument response.
Properties
Molecular Formula |
C₂₁H₂₄D₅N₇O₁₄P₂ |
|---|---|
Molecular Weight |
670.47 |
Synonyms |
Adenosine 5’-(trihydrogen pyrophosphate), 5’→5’-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide-d4; Adenosine pyrophosphate, 5’→5’-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide-d4; 1,4-Dihydronicotinamide adenine dinucleotide-d4; Dihy |
Origin of Product |
United States |
Physicochemical Properties of β Nadh D5 D4 Major
The utility of β-NADH-d5 (d4-major) in research is underpinned by its specific physicochemical characteristics.
| Property | Value |
| Chemical Formula | C₂₁H₂₄D₄N₇O₁₄P₂·2NH₃ |
| Molecular Weight | 704.53 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in water. chemicalbook.com |
| Storage | Store in freezer at -20°C, under an inert atmosphere. chemicalbook.comoycus.com |
Note: The 'd4-major' designation indicates that the primary isotopic enrichment is with four deuterium (B1214612) atoms. scbt.com The compound is stable when stored properly but can be unstable in acidic solutions. oycus.com
Advanced Analytical Characterization and Quantification of β Nadh D5
Mass Spectrometry-Based Techniques
Mass spectrometry has become an indispensable tool for the detailed analysis of isotopically labeled compounds like β-NADH-d5. Its high sensitivity and specificity allow for precise characterization and quantification in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Distribution Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for determining the isotopic distribution of β-NADH-d5 (d4-major). This method first employs liquid chromatography to separate the deuterated analyte from its endogenous, non-deuterated form and other potential interferences within a sample. Following chromatographic separation, the analyte is introduced into the mass spectrometer.
The analysis involves monitoring the precursor ion of β-NADH-d5, which has a distinct mass-to-charge ratio (m/z) compared to unlabeled β-NADH. By scanning for a range of m/z values around the expected mass, the relative abundances of different isotopologues (e.g., d1, d2, d3, d4, d5) can be determined. This analysis is critical for verifying the "d4-major" designation, which signifies that the species with four deuterium (B1214612) atoms is the most abundant. The data generated provides a detailed percentage breakdown of the isotopic purity of the labeled standard, which is essential for ensuring accuracy in quantitative experiments.
High-Resolution Accurate-Mass (HRAM) Spectrometry for Metabolite Profiling
High-Resolution Accurate-Mass (HRAM) spectrometry, frequently paired with ultra-high-performance liquid chromatography (UHPLC), offers exceptional mass accuracy and resolution, making it ideal for comprehensive metabolite profiling. In these untargeted studies, HRAM instruments like Orbitrap or time-of-flight (TOF) analyzers can distinguish between thousands of metabolites in a biological sample based on their precise masses.
Application of β-NADH-d5 as an Internal Standard in Quantitative Metabolomics Assays
In quantitative metabolomics, β-NADH-d5 is highly valued as an internal standard for the accurate measurement of endogenous β-NADH levels. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry because it closely mimics the behavior of the endogenous analyte during sample extraction, chromatographic separation, and ionization.
A known concentration of β-NADH-d5 is added to every sample and calibration standard at the beginning of the workflow. Because it co-elutes with the unlabeled β-NADH and has nearly identical ionization efficiency, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By calculating the ratio of the signal intensity (peak area) of the endogenous β-NADH to that of the β-NADH-d5 internal standard, these variations can be effectively normalized. This ratio-based quantification leads to highly precise and accurate results, which are crucial for detecting subtle but significant changes in NADH levels in various biological contexts.
Table 1: Illustrative Data for β-NADH Quantification using β-NADH-d5 Internal Standard This table presents hypothetical data to demonstrate the calculation process in a quantitative assay.
Tandem Mass Spectrometry for Structural Confirmation of Deuterated Forms
Tandem mass spectrometry (MS/MS) is essential for confirming the structure and the specific location of deuterium atoms in β-NADH-d5. In this technique, the deuterated precursor ion is selected in the first stage of the mass spectrometer and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage.
The fragmentation pattern of β-NADH yields characteristic product ions, including ions corresponding to the nicotinamide (B372718) and adenosine (B11128) ribose moieties. By comparing the MS/MS spectrum of β-NADH-d5 with that of unlabeled β-NADH, researchers can identify which fragments have a higher mass. A mass shift in a specific fragment ion confirms the presence of deuterium atoms within that part of the molecule. This detailed structural elucidation verifies the successful and specific synthesis of the deuterated compound, ensuring its integrity for use in rigorous analytical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy provides complementary information to mass spectrometry, offering detailed insights into the molecular structure and stereochemistry in a solution state.
1H NMR for Confirmation of Deuterium Incorporation and Stereochemical Assignment
Proton (¹H) Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the incorporation of deuterium and verifying the stereochemistry of β-NADH-d5. Since deuterium is NMR-inactive in a ¹H experiment, the substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal from the ¹H NMR spectrum. By analyzing the spectrum of β-NADH-d5, the absence of proton signals at the expected positions of the nicotinamide ring provides direct and conclusive evidence of successful deuteration at those sites.
Furthermore, ¹H NMR is critical for confirming that the compound is the correct β-anomer, which is the biologically active form. The stereochemical arrangement of the molecule, particularly at the anomeric carbon connecting the ribose to the nicotinamide, produces a unique and well-defined pattern of signals and coupling constants in the ¹H NMR spectrum. By comparing the spectrum of the synthesized β-NADH-d5 to a reference spectrum of a certified β-NADH standard, the correct stereochemical assignment can be unequivocally confirmed, ensuring the biological relevance of the labeled standard.
Table 2: List of Compounds Mentioned
2H NMR for Direct Observation of Deuterium Positions
Deuterium nuclear magnetic resonance (²H NMR) spectroscopy is a powerful, non-destructive technique for the direct observation and localization of deuterium atoms within a molecule. In the context of β-NADH-d5, ²H NMR provides unambiguous evidence of deuterium incorporation and can be used to determine the specific positions of the deuterium labels on the nicotinamide ring.
The ²H nucleus has a nuclear spin of I=1 and, as a result, possesses a nuclear electric quadrupole moment. This property makes its NMR signal sensitive to the local electronic environment and molecular orientation. In isotropic solutions, where molecules tumble rapidly, sharp NMR signals are observed, with chemical shifts analogous to those in ¹H NMR. For small molecules dissolved in solution, the ²H NMR spectra can reveal distinct peaks for deuterium atoms in different chemical environments, allowing for the direct confirmation of labeling patterns. researchgate.net For instance, studies on deuterated ethanol (B145695) have demonstrated the ability of ²H NMR to resolve signals from deuterium atoms at different positions (e.g., -CD₃, -CD₂-). researchgate.net
In the analysis of deuterated NADH, while ¹H NMR is often used to infer deuterium incorporation by observing the disappearance of a proton signal, ²H NMR offers the advantage of directly detecting the deuterium signal itself. nih.govrsc.org This direct detection method eliminates ambiguities that can arise from overlapping proton signals or complex coupling patterns in ¹H NMR. The quadrupolar nature of the deuterium nucleus also provides information about molecular dynamics and order, although this is more commonly applied in studies of molecules in anisotropic environments like liquid crystals or biological membranes. nih.gov For β-NADH-d5, the primary application in solution-state NMR is the verification of the isotopic label's presence and position.
³¹P NMR for Simultaneous Detection of NAD⁺ and NADH Pools
Phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy is a highly effective technique for the non-invasive and simultaneous detection and quantification of phosphorus-containing metabolites, including the oxidized (NAD⁺) and reduced (NADH) forms of nicotinamide adenine (B156593) dinucleotide. nih.govnih.govacs.org This method is particularly valuable as it can distinguish between the two pyrophosphate phosphorus signals of NAD⁺ and the single, coalesced signal of NADH, allowing for the assessment of their respective concentrations and the cellular redox state. nih.govpnas.org
In the NAD⁺ molecule, the two phosphorus nuclei are chemically inequivalent, resulting in a characteristic second-order coupling pattern, often appearing as a quartet or a complex multiplet in high-field spectra. nih.gov In contrast, the two phosphorus spins in NADH experience a more similar magnetic environment, leading to a single peak with approximately double the height. nih.gov This distinct spectral difference forms the basis for their simultaneous measurement.
Research has successfully applied ³¹P NMR to measure NAD⁺ and NADH pools in vivo in human brain and muscle tissue. nih.govpnas.org These studies have identified distinct chemical shifts for each redox state, which can also vary based on the cellular compartment (e.g., mitochondria vs. cytosol). nih.gov The ability to distinguish these pools is attributed to differences in the local environment, such as pH and ion binding, which influence the ³¹P chemical shift. nih.govresearchgate.net For example, mitochondrial NADH can be distinguished from cytosolic pools due to its binding to components of the electron transport chain. nih.gov
The following table summarizes typical ³¹P NMR chemical shifts reported for NAD⁺ and NADH in various studies.
| Compound | Reported Chemical Shift (ppm) | Field Strength / Conditions | Reference |
| NADH | ~ -10.63 ppm | 11.7 T, in solution | nih.gov |
| NADH | -10.6 ppm | In vivo, identifies small cellular pool | nih.gov |
| mitochondrial NAD(P)H | ~ -11.05 ppm | In vivo, human tissue | nih.gov |
| NAD⁺ | Apparent doublet at -10.69 and -10.94 ppm | 11.7 T, with line broadening | nih.gov |
| NAD⁺ | -10.75 ppm | In vivo, human tissue | nih.gov |
This table presents interactive data. Click on headers to sort.
By integrating the areas of the respective signals in the ³¹P NMR spectrum, researchers can quantify the concentrations of NAD⁺ and NADH. nih.govpnas.org This quantification is crucial for determining the intracellular NAD⁺/NADH redox ratio, a key indicator of metabolic activity and cellular health. pnas.org
Isotopic Selectivity Analysis using NMR Spectroscopy
NMR spectroscopy is a primary tool for analyzing the isotopic and stereochemical selectivity of deuterium incorporation into NADH. acs.org When producing deuterated NADH, particularly through enzymatic or chemo-enzymatic methods, it is critical to determine not only the extent of deuterium incorporation but also its specific position and stereochemistry at the C4 position of the nicotinamide ring. nih.govacs.org
¹H NMR spectroscopy is frequently used for this purpose. The analysis focuses on the diagnostic peaks of the nicotinamide ring protons. nih.gov The incorporation of a deuterium atom at a specific position leads to the disappearance or reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum. For example, the synthesis of [4S-²H]NADH from NAD⁺ in heavy water (²H₂O) can be monitored by observing the signals corresponding to the C4 protons of the nicotinamide ring. nih.govacs.org The percentage of isotopic selectivity can be calculated by comparing the integration of the remaining proton signals to those of a known internal standard or other non-deuterated protons within the molecule. acs.org
Researchers have developed biocatalytic systems that exhibit high selectivity, producing exclusively [4S-²H]-NADH. rsc.orgacs.org The selectivity of these reactions is confirmed by detailed ¹H NMR analysis, which can distinguish between the diastereotopic protons at the C4 position. acs.org The table below outlines the typical analytical approach using NMR to verify isotopic selectivity.
| Analytical Goal | NMR Technique | Observation | Research Finding | Reference |
| Determine % ²H incorporation | ¹H NMR | Reduction in signal intensity at the target proton position relative to other signals. | >90% to >98% deuterium incorporation achieved in biocatalytic systems. | nih.govacs.org |
| Confirm Stereoselectivity | ¹H NMR | Analysis of coupling patterns and chemical shifts of the C4-protons to distinguish between [4R-²H]-NADH and [4S-²H]-NADH. | NAD⁺ reductase enzymes are highly selective, forming exclusively [4S-²H]-NADH. | rsc.orgacs.org |
| Identify Product Distribution | ¹H NMR | Comparison of spectra with authentic standards of unlabeled NADH, [4R-²H]-NADH, and [4S-²H]-NADH. | Chemo-bio catalyst systems can replicate the high chemo-, stereo-, and isotopic selectivity of purely biological systems. | acs.org |
This table presents interactive data. Click on headers to sort.
These NMR-based analyses are essential for validating the synthesis of specifically labeled cofactors like β-NADH-d5, ensuring their suitability for use in mechanistic studies of dehydrogenases and for tracking metabolic pathways. rsc.orgchemrxiv.org
Chromatographic Separation Methods for Deuterated and Unlabeled Pyridine (B92270) Nucleotides
High-Performance Liquid Chromatography (HPLC) for Isotopologue Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of nucleotides and their derivatives, including deuterated and unlabeled forms of NADH. psu.edusurrey.ac.uk The method's versatility allows for various separation modes, such as reversed-phase, ion-exchange, and ion-pairing chromatography, to resolve complex biological mixtures. psu.edusurrey.ac.uk
For the analysis of NADH isotopologues, reversed-phase HPLC is a commonly employed method. psu.edu This technique separates molecules based on their hydrophobicity. While deuteration only minutely alters the physicochemical properties of a molecule, high-efficiency columns and optimized mobile phases can enable the resolution of isotopologues. More commonly, HPLC is coupled with mass spectrometry (HPLC-MS), where the HPLC system separates the components of a mixture before they enter the mass spectrometer, which then distinguishes the isotopologues based on their mass-to-charge ratio. researchgate.net
Several key parameters are optimized in an HPLC method to achieve the desired resolution for pyridine nucleotides:
Stationary Phase: C18 columns are frequently used for reversed-phase separation of nucleotides. psu.edu
Mobile Phase: Buffers such as ammonium (B1175870) bicarbonate or phosphate (B84403) buffers are used. The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of charged species like nucleotides. psu.edusurrey.ac.uk
Detection: UV detection is standard, as NADH has a characteristic absorbance maximum at 340 nm, while NAD⁺ absorbs at 260 nm. psu.edusigmaaldrich.com This allows for the simultaneous monitoring of both redox states.
The following table provides an example of HPLC conditions used for nucleotide analysis.
| Parameter | Condition | Purpose | Reference |
| Instrument | HPLC System | Separation and Quantification | psu.edu |
| Column | Reversed-phase (e.g., C18) | Separation based on hydrophobicity | psu.edu |
| Mobile Phase | 1.8 mmol/liter ammonium bicarbonate, pH 10.2 | Elution of analytes | psu.edu |
| Flow Rate | 0.55 to 0.8 ml/min | Controls retention time and resolution | psu.edu |
| Detection | UV Absorbance at 254 nm, 285 nm, and 340 nm | Detection of NAD⁺, degradation products, and NADH | psu.edu |
This table presents interactive data. Click on headers to sort.
HPLC methods provide the basis for the quantitative analysis of NADH and can be validated to ensure linearity, accuracy, and reproducibility, making them essential for quality control in the production of β-NADH-d5 and for its use in subsequent analytical applications. psu.edu
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. measurlabs.com This enhanced performance is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures. measurlabs.com For the analysis of complex biological samples containing various nucleotide isotopologues, UPLC provides superior separation efficiency. waters.comresearchgate.net
The primary advantages of UPLC for analyzing β-NADH-d5 and its related compounds include:
Higher Resolution: The increased efficiency allows for better separation of closely related compounds, such as different isotopologues or isomers, which might co-elute in an HPLC system. measurlabs.com
Increased Sensitivity: Sharper, narrower peaks lead to a greater peak height and a better signal-to-noise ratio, which is crucial for detecting low-abundance species. measurlabs.com
Faster Analysis: The higher optimal flow rates and shorter column lengths enable significantly reduced run times, increasing sample throughput. waters.com
UPLC is almost invariably coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) for metabolomics and isotopic tracer studies. measurlabs.comresearchgate.net This combination leverages the superior separation of UPLC and the sensitive, specific detection of MS to accurately identify and quantify deuterated and unlabeled nucleotides. researchgate.net Techniques like hydrophilic interaction liquid chromatography (HILIC) are often used in UPLC-MS methods to effectively separate polar metabolites like pyridine nucleotides. researchgate.net A zwitterionic HILIC (zic-HILIC) approach has been shown to be effective for the comprehensive analysis of the NAD⁺ metabolome. researchgate.net
The enhanced separation power of UPLC makes it the preferred method for demanding applications requiring high-throughput analysis and detailed characterization of nucleotide pools, including the resolution of deuterated and unlabeled species in stable isotope-resolved metabolomics (SIRM). ntnu.nonih.gov
Applications of β Nadh D5 in Metabolic Flux Analysis and Mechanistic Enzymology
Elucidation of NAD(P)H Metabolism and Cellular Redox Dynamics
Tracing Hydride Transfer Reactions Catalyzed by Dehydrogenases
Dehydrogenases are a major class of enzymes that catalyze the transfer of a hydride ion (H⁻) from a substrate to NAD⁺ or NADP⁺, forming NADH or NADPH, respectively. wikipedia.org By using substrates labeled with deuterium (B1214612), enzymes can produce deuterated NADH, such as β-NADH-d5. wikipedia.org This allows for the direct observation of hydride transfer, a fundamental process in many metabolic pathways. nih.govebi.ac.uk The stereospecificity of this transfer, which can be either pro-R or pro-S, can be investigated using deuterated NADH, providing insights into the enzyme's active site geometry and catalytic mechanism. wikipedia.orgnih.gov The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can also be measured to determine the rate-limiting steps of the enzymatic reaction. nih.gov
Interrogation of Compartment-Specific NAD(P)H Pools (e.g., Cytosolic vs. Mitochondrial)
Metabolic pathways are often segregated into different cellular compartments, such as the cytosol and mitochondria. nih.gov This compartmentalization necessitates methods to distinguish the metabolic activities within each location. The inner mitochondrial membrane is impermeable to NADH, requiring shuttle systems like the malate-aspartate shuttle to transfer reducing equivalents from the cytosol to the mitochondria. droracle.ai
Stable isotope tracers, including deuterium, coupled with mass spectrometry, have become invaluable for studying these compartment-specific processes. nih.govsciforum.net By using specifically labeled tracers and analyzing the isotopic enrichment in downstream metabolites, researchers can infer the contribution of different pathways to the NAD(P)H pools in the cytosol and mitochondria. sciforum.netresearchgate.net For instance, reporter systems have been developed to indirectly quantify NADPH enrichment in these specific subcellular compartments. nih.gov This approach allows for a more nuanced understanding of how redox pathways are regulated under various physiological conditions, such as hypoxia. sciforum.net
Quantitative Assessment of Reducing Equivalent Turnover Rates
The turnover rate of reducing equivalents reflects the dynamic balance between their production and consumption. β-NADH-d5 and other deuterated tracers enable the quantification of these rates. nih.gov By monitoring the incorporation of deuterium into the NAD(P)H pool and its subsequent transfer to other molecules, researchers can calculate the flux through various redox pathways. nih.gov This provides a quantitative measure of metabolic activity that goes beyond simple measurements of metabolite concentrations.
Unraveling Metabolic Flux Compensation Mechanisms
Cells exhibit remarkable metabolic flexibility, often rerouting fluxes through alternative pathways to compensate for genetic or environmental perturbations. pnas.org For example, in Escherichia coli with a knockout of the pgi gene (which encodes phosphoglucose (B3042753) isomerase), the cell must compensate for the block in glycolysis. pnas.org This leads to a redirection of glucose through the pentose (B10789219) phosphate (B84403) pathway (PPP), resulting in an overproduction of NADPH. pnas.org To rebalance (B12800153) the redox state, the cell utilizes transhydrogenases to convert the excess NADPH to NADH. pnas.org Isotopic tracers like β-NADH-d5 are crucial for dissecting these compensatory mechanisms and understanding the robustness of metabolic networks. Similarly, in Bacillus subtilis, a bifunctional enzyme has been discovered that can switch its activity to create a transhydrogenation cycle, converting NADPH to NADH to balance the cellular redox state. asm.org
Analysis of Isotopic Flux through Central Carbon and Energy Metabolism
Central carbon metabolism, encompassing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is the core of cellular energy and biomass production. metwarebio.com Metabolic flux analysis (MFA) using isotope tracers is a key technique for quantifying the rates of the reactions within this network. wikipedia.org
Contributions of Glycolysis and the Pentose Phosphate Pathway to NAD(P)H Production
Glycolysis and the oxidative branch of the PPP are major sources of reducing equivalents in the form of NADH and NADPH, respectively. metwarebio.comnih.gov Glycolysis breaks down glucose into pyruvate (B1213749), producing ATP and NADH. metwarebio.com The PPP runs parallel to glycolysis and has two primary functions: producing NADPH for reductive biosynthesis and antioxidant defense, and generating precursors for nucleotide synthesis. metwarebio.comnih.gov
Isotopic labeling studies are instrumental in determining the relative contributions of these two pathways to the total NAD(P)H pool. mit.edu For instance, by using specifically labeled glucose molecules (e.g., [1-¹³C]glucose), researchers can trace the path of carbon atoms and quantify the flux through glycolysis versus the PPP. mit.edumdpi.com This type of analysis has revealed that cancer cells can reprogram their metabolism to increase flux through the PPP to meet the high demand for NADPH needed for rapid proliferation and to counteract oxidative stress. nih.gov The activity of the PPP is tightly regulated, in part by the levels of NADP⁺, which can activate the pathway. nih.gov
Interconnections with the Tricarboxylic Acid (TCA) Cycle
Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell. creative-proteomics.com While often associated with stable isotopes like ¹³C and ¹⁵N, deuterated cofactors such as β-NADH-d5 offer a unique window into the dynamics of cellular redox metabolism. The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for generating energy and biosynthetic precursors. uclouvain.be A key output of the TCA cycle is the production of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) through the action of several dehydrogenases. wikipedia.org
The use of β-NADH-d5 allows researchers to trace the path of hydride ions (in this case, deuteride) through various NADH-dependent enzymatic reactions. By introducing β-NADH-d5 into a system, scientists can monitor the incorporation of deuterium into metabolites that are linked to the TCA cycle. This provides a measure of the flux through NADH-dependent pathways that consume reducing equivalents. For instance, the balance between the mitochondrial NAD⁺ and NADH pools is a key determinant of oxidative TCA metabolism. biorxiv.org Tracking the fate of the deuterium from β-NADH-d5 can help elucidate how this redox balance influences the cycle's activity and its connections to other pathways, such as the electron transport chain or reductive biosynthesis. frontiersin.org This approach helps quantify the flow of metabolites and the activity of the TCA cycle under various physiological or pathological conditions. nih.govresearchgate.net
Determining Pathway Directionality and Relative Contributions
Beyond simply measuring the rate of a pathway, β-NADH-d5 is instrumental in determining the direction of metabolic fluxes and the relative contributions of competing pathways. Many metabolic reactions are reversible, and the net direction of flux can change depending on the cell's metabolic state. uclouvain.be The NAD⁺/NADH ratio, in particular, can control the directional flux of metabolic cycles. biorxiv.org
By tracing the deuterium label from β-NADH-d5 to specific products, researchers can unequivocally establish the direction of an NADH-dependent reaction in vivo or in vitro. For example, if a substrate is reduced to a product via an NADH-dependent dehydrogenase, the presence of deuterium in the product when β-NADH-d5 is supplied confirms the reaction is proceeding in the reductive direction.
Furthermore, this technique can be used to dissect the relative importance of different metabolic routes that emanate from a common intermediate. When a metabolite can be processed by multiple NADH-dependent enzymes, the distribution of the deuterium label among the various products reveals the partitioning of metabolic flux at that branch point. This allows for a quantitative assessment of how cells allocate resources and reducing power, providing a more detailed picture of the metabolic network's operation than what can be achieved by measuring metabolite concentrations alone. nih.gov
Investigation of Kinetic Isotope Effects (KIEs) in Enzyme Mechanisms
The substitution of hydrogen with its heavier isotope, deuterium, forms the basis of the kinetic isotope effect (KIE), a powerful tool for investigating enzyme mechanisms. nih.govescholarship.org Because deuterium is twice as heavy as protium (B1232500) (hydrogen), the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. escholarship.org This phenomenon is particularly useful for studying hydride transfer reactions catalyzed by oxidoreductases that use NADH as a cofactor. wikipedia.org
Probing Rate-Limiting Steps and Transition States in Hydride Transfer Reactions
Conversely, a large KIE indicates that the C-H bond-breaking event is a major kinetic bottleneck. diva-portal.org For example, studies on mitochondrial complex I using deuterated nicotinamide nucleotides revealed primary KIEs of approximately 2, indicating that hydride transfer, along with NAD⁺ dissociation, is partially rate-limiting. nih.govnih.gov In the case of lactaldehyde reductase (FucO), the primary deuterium KIE for the reduction reaction was 4.4, suggesting that the chemistry of reduction is the main rate-limiting step for turnover. diva-portal.org The magnitude of the KIE can also provide information about the transition state of the reaction, as it is sensitive to the geometry of the atoms involved in the hydride transfer. escholarship.org
Table 1: Examples of Deuterium Kinetic Isotope Effects (KIEs) using Deuterated NADH
| Enzyme | Reaction | Observed KIE (kH/kD) | Implication | Source |
| Lactaldehyde Reductase (FucO) | (2S)-lactaldehyde reduction | 4.4 ± 0.2 | Hydride transfer is the main rate-limiting step. | diva-portal.org |
| Mitochondrial Complex I | NADH Oxidation | ~2 | Hydride transfer is partially rate-limiting. | nih.gov |
| Liver Alcohol Dehydrogenase (V203A mutant) | Benzyl alcohol oxidation | 3.4 | Hydride transfer is a major rate-limiting step. | acs.org |
This table is generated based on data reported in the referenced research articles.
Stereochemical Course Determination of Enzymatic Reactions
Dehydrogenase enzymes that utilize NADH are stereospecific, meaning they transfer the hydride from a specific face of the nicotinamide ring. The two hydrogen atoms at the C4 position of the dihydropyridine (B1217469) ring are not equivalent and are designated as pro-R and pro-S. Class A oxidoreductases transfer the pro-R hydride, while Class B enzymes transfer the pro-S hydride. wikipedia.org
Using stereospecifically deuterated NADH, such as (4R)-[⁴H]-NADH or (4S)-[⁴H]-NADH (where the label is deuterium in this context), is essential for determining the stereochemical course of an enzymatic reaction. By reacting a specific stereoisomer of deuterated NADH with the enzyme and its substrate, and then analyzing the product for the presence and location of deuterium, researchers can identify which of the two hydrides is transferred. wikipedia.org For instance, studies using deuterated nicotinamide nucleotides have confirmed that NADH oxidation by mitochondrial complex I is stereospecific, with the hydride being transferred from the pro-S position of the nicotinamide ring. nih.govnih.gov Similarly, the enzyme FucO was shown to exhibit pro-R selectivity in the hydride transfer from NADH. diva-portal.org This type of experiment is fundamental to fully characterizing an enzyme's mechanism and active site architecture.
Research Applications in Biological Systems and Biochemical Pathways
Studies in Cultured Mammalian Cell Models
In the controlled environment of cultured mammalian cells, β-NADH-d5 and other deuterium (B1214612) tracers have become instrumental in interrogating the compartmentalized nature of NAD(P)H metabolism. nih.gov While traditional ¹³C tracing is a powerful tool, its application is limited when pathways are catalyzed in multiple cellular compartments like the cytosol and mitochondria. nih.gov Deuterium tracing overcomes this limitation by directly following the movement of reducing equivalents. nih.gov
Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support high rates of proliferation and survival. nih.govnih.gov Cancer cells often exhibit higher NAD+/NADH ratios compared to noncancerous cells, highlighting the central role of this cofactor in metabolic transformation. nih.gov Isotope tracing studies are crucial for understanding these shifts. For instance, in platinum-resistant cancer cells, a metabolic switch from glycolysis to fatty acid uptake and β-oxidation has been observed. biorxiv.org
Deuterium tracing studies in cultured cells have shown that under conditions of impaired mitochondrial respiration (e.g., hypoxia or genetic defects), serine catabolism can become a major and potentially toxic source of NADH. nih.gov By using deuterated tracers, researchers can quantify the contribution of different substrates to the NADH pool, revealing unexpected metabolic adaptations in diseased or stressed cells. nih.gov This approach helps to identify how cancer cells maintain redox homeostasis and support anabolic processes like nucleotide and lipid synthesis through the generation of NADPH. nih.govmdpi.com
Quantifying the rates of NAD(P)H production and consumption is essential for understanding how cells allocate resources to either build new biomass (anabolism) or break down molecules for energy (catabolism). nih.gov Pyridine (B92270) nucleotides like NADH and NADPH are central to these processes, mediating electron transfer in numerous reactions. nih.gov Isotope-tracer methods have been developed to specifically quantify NAD+ synthesis and breakdown fluxes. nih.govresearchwithrutgers.com
Using deuterium-labeled substrates, metabolic flux analysis can elucidate the transfer of ²H and the enrichment of downstream metabolites. researchgate.net This allows for the precise measurement of reducing equivalent turnover rates and the directionality of pathways that operate in multiple compartments. nih.gov For example, deuterium tracing can distinguish between cytosolic and mitochondrial NAD(P)H metabolism, providing critical data on how these separate pools support processes like fatty acid synthesis (anabolic) or the tricarboxylic acid (TCA) cycle (catabolic). nih.govnih.gov Studies have revealed that NAD+ turnover rates vary significantly, with rapid synthesis from precursors like nicotinamide (B372718) being balanced by consumption, largely by enzymes such as PARPs and sirtuins in many cell lines. nih.gov
| Cell Line | NAD+ Synthesis Flux (pmol/million cells/hr) | Major Consumption Pathway | Key Tracer Used | Reference |
|---|---|---|---|---|
| T47D (Breast Cancer) | ~118 | PARPs, Sirtuins | ¹⁵N, ¹³C-Nicotinamide | nih.gov |
| HEK293T | Data not specified | Not specified | ²H-Glucose | researchgate.net |
| Various | Data not specified | Not specified | ²H-Serine | nih.gov |
A significant challenge in metabolic research is measuring metabolite dynamics within specific subcellular compartments in living cells. nih.gov To address this, reporter systems that can indirectly quantify isotopic enrichment have been developed. One such innovative approach involves creating reporter cell lines that express specific enzymes capable of producing a measurable reporter metabolite from the labeled NAD(P)H pool. nih.gov
For example, researchers have engineered cell lines to express mutant isocitrate dehydrogenase 1 (IDH1) or 2 (IDH2). nih.gov These enzymes use NADPH to produce 2-hydroxyglutarate (2-HG). When cells are supplied with deuterium-labeled precursors that enrich the NADPH pool, the resulting deuterated 2-HG ((D)2-hydroxyglutarate) can be measured by mass spectrometry. nih.gov The level of deuterium incorporation into 2-HG serves as an indirect readout of NADPH enrichment in the specific compartment (cytosol for IDH1, mitochondria for IDH2). nih.gov This powerful tool allows for the estimation of pathway contributions to distinct NADPH pools, overcoming a major hurdle in metabolic analysis. nih.gov
Research in Microbial Metabolism
In microbial systems, β-NADH-d5 and related isotopic tracers are used to unravel the intricate metabolic networks that govern growth and the synthesis of valuable products. From understanding fundamental isotopic effects to engineering more efficient microbial cell factories, these tracers are invaluable.
The stable hydrogen isotope composition (δ²H) of microbial lipids can serve as a biomarker to track environmental and metabolic processes. nih.gov The degree of hydrogen isotope fractionation between lipids and the growth water (²εL/W) is influenced by the specific metabolic pathways used for lipid biosynthesis, particularly the pathways that generate NADPH, the primary source of hydrogen for fatty acid synthesis. nih.govcopernicus.org
Studies on various bacteria and archaea have shown that the type of substrate used for growth and the central metabolic pathways employed have a fundamental effect on the hydrogen isotope composition of lipids. copernicus.orgnasa.gov For example, variations in ²εL/W values in some heterotrophic bacteria are explained by the energy fluxes through NADPH carriers. nih.gov By using a deuterated source of reducing power like β-NADH-d5, researchers can directly probe how hydride transfer from this cofactor contributes to the final isotopic signature of lipids and other metabolites. This helps to calibrate the use of lipid δ²H values as proxies for understanding microbial metabolism in both modern and ancient environments. copernicus.orgnasa.gov
| Microorganism | Factor Studied | Observation | Metabolic Implication | Reference |
|---|---|---|---|---|
| Shewanella piezotolerans | Carbon Substrate | εFA/Water values varied significantly with different substrates (e.g., pyruvate (B1213749) vs. glucose). | Central metabolic pathways fundamentally control lipid δ²H values. | copernicus.org |
| Sulfolobus acidocaldarius | Growth Conditions | εL/W values were relatively constant despite changes in temperature, pH, and growth rate. | Suggests archaeal lipids may be faithful recorders of growth water δ²H. | nih.gov |
| Thermoanaerobacterium saccharolyticum | Gene Deletion (nfnAB) | Deletion of transhydrogenase gene reduced growth and decreased lipid/water H fractionation. | Links a specific NADPH-related enzyme to isotopic fractionation. | nasa.gov |
Microbial growth and the synthesis of biotechnologically important compounds are critically dependent on the availability and balance of NAD(H) and NADP(H). nih.gov NADPH, in particular, is the essential electron donor for numerous anabolic reactions. nih.gov Stable isotope tracing is a powerful method to map and quantify the flux through NADPH-generating pathways, such as the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle. nih.gov
In the field of metabolic engineering, deuterated tracers can be used to identify bottlenecks in cofactor regeneration. For instance, when engineering Escherichia coli to produce a desired compound, the demand for NADPH may exceed the native production capacity. By tracing the flow of deuterium from labeled substrates or cofactors, researchers can determine which pathways contribute most to the NADPH pool and which need to be upregulated. nih.govnih.gov This knowledge is crucial for rationally designing microbial strains with enhanced production capabilities, for example, by introducing alternative NAD+ biosynthesis pathways or engineering enzymes to favor NADPH production. researchgate.net
Applications in Plant Metabolism Research
Quantifying NADPH Production from Specific Pathways
The underlying principle of these studies is that the transfer of a deuterium atom from a labeled substrate to NADP⁺ to form NADPH can be detected and quantified, typically using mass spectrometry. nih.gov By analyzing the isotopic enrichment of the NADPH pool, researchers can infer the activity of the pathway under investigation. However, the direct use of a deuterated NADH species for this purpose in plants is an area that remains to be explored.
Addressing Challenges of Deuterium Labeling in Complex Metabolic Networks
The application of deuterium labeling in the study of plant metabolism is met with significant hurdles that researchers are actively working to overcome. One of the primary challenges is the high rate of flavin-enzyme-catalyzed water exchange, which can obscure the labeling of NADPH from deuterated substrates. nih.govnih.gov This exchange can lead to an overestimation of deuterium incorporation that is not directly related to the metabolic pathway of interest.
Furthermore, the intricate and interconnected nature of plant metabolic networks, with parallel pathways operating in different subcellular compartments, complicates the interpretation of labeling patterns observed in whole-cell extracts. nih.govnih.gov Disentangling the contributions of cytosolic, plastidial, and mitochondrial isoforms of enzymes that utilize NADH and NADPH is a non-trivial task that requires sophisticated experimental designs and analytical techniques. nih.gov
While the scientific community continues to develop and refine methods for metabolic flux analysis in plants, the specific use of β-NADH-d5 (d4-major) as a tool in these endeavors has not been established. Future research may yet uncover a role for this and other deuterated coenzymes in advancing our understanding of the dynamic and complex world of plant biochemistry.
Q & A
Basic Research Questions
Q. How can β-NADH-d5 (d4-major) be distinguished from endogenous NADH in enzymatic assays?
- Methodology : Use isotopic labeling coupled with LC-MS/MS. β-NADH-d5 contains deuterium substitutions, which shift its mass-to-charge ratio compared to unlabeled NADH. Prepare calibration curves using internal standards (e.g., β-NADH-d5 and β-NAD-d4) and quantify via LC-MS/MS with Xcalibur® software .
- Experimental Design : Include sample blanks to account for background signals from endogenous NADH/NADPH, as described in NAD(P)H detection protocols .
Q. What are the critical storage conditions for β-NADH-d5 (d4-major) to ensure stability?
- Protocol : Store lyophilized powder at −20°C in airtight, light-protected containers with desiccants. For working solutions, prepare fresh in Na-bicarbonate buffer (pH 9) to minimize oxidation . Avoid repeated freeze-thaw cycles, as deuterated compounds may exhibit altered stability compared to non-deuterated analogs .
Q. How does β-NADH-d5 (d4-major) function as a tracer in metabolic flux studies?
- Application : Utilize its isotopic signature to track NADH turnover in pathways like glycolysis or the TCA cycle. For example, in tissue metabolomics, homogenize samples in 80% methanol with internal standards (e.g., nicotinamide-d4), extract metabolites via MTBE/hexane partitioning, and quantify using LC-MS/MS .
Advanced Research Questions
Q. How to resolve contradictory data when β-NADH-d5 (d4-major) yields inconsistent results in histological staining (e.g., neuronal studies)?
- Analysis : Regional variability in tissue permeability or enzyme activity (e.g., NADH-diaphorase) may alter staining efficiency. Compare results across multiple tissue sections and validate with alternative methods (e.g., cuprolinic blue staining). Reference studies on ileal myenteric neurons, where orientation artifacts caused discrepancies between NADH-d5 and NADPH-d staining .
- Troubleshooting : Optimize incubation times and buffer pH (6.0–6.7 for NADH-specific reactions) to reduce nonspecific background .
Q. What experimental controls are essential when using β-NADH-d5 (d4-major) in enzyme kinetic assays?
- Design :
Include a "no-enzyme" control to assess non-enzymatic degradation.
Use NADH-free reaction blanks to correct for background signals.
Validate isotopic purity via NMR or high-resolution mass spectrometry to confirm deuterium incorporation ≥95% .
- Data Interpretation : Normalize NADH depletion rates to tissue weight or protein content, and account for pH-dependent enzyme activity shifts .
Q. How to address discrepancies in NADH quantification between colorimetric assays and LC-MS/MS?
- Conflict Resolution : Colorimetric methods (e.g., MAK053/MAK014 kits) may overestimate NADH due to cross-reactivity with NADPH. Confirm results with LC-MS/MS, which discriminates isotopes and reduces matrix interference. For example, in hyperandrogenism models, LC-MS/MS detected 30% lower NADH levels compared to colorimetry .
Q. What are the implications of isotopic impurity in β-NADH-d5 (d4-major) for metabolic tracing studies?
- Risk Mitigation : Impurities (e.g., non-deuterated NADH) can skew flux calculations. Pre-screen batches via isotopic ratio analysis. In murine PCOS models, <2% impurity was tolerated, but higher levels required recalibration of internal standards .
Methodological Best Practices
- Sample Preparation : For tissue NADH extraction, snap-freeze samples in liquid nitrogen to halt enzymatic degradation. Use ice-cold methanol for homogenization to preserve labile metabolites .
- Data Reporting : Follow Beilstein Journal guidelines: disclose batch-specific isotopic purity, storage conditions, and normalization methods in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
